molecular formula C11H14O5 B1601418 5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one CAS No. 103893-45-4

5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one

Cat. No. B1601418
CAS RN: 103893-45-4
M. Wt: 226.23 g/mol
InChI Key: RAXXDUFDJJNHTI-UHFFFAOYSA-N
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Description

The compound is a derivative of 5-Hydroxy-2(5H)-furanone . Furanones are a class of organic compounds characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of 5-Hydroxy-2(5H)-furanone derivatives often involves the reactions of 2-oxocarboxylic acids, formylation or carboxylation of functionally substituted aromatic or heterocyclic compounds, and transformations of furan derivatives .


Chemical Reactions Analysis

Furanones, including 5-Hydroxy-2(5H)-furanone, are known to undergo a number of reactions, including nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions, and photochemical processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been used in the synthesis of various derivatives for biological activity exploration. For instance, Kletskov et al. (2018) utilized a related compound in the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties. These derivatives exhibited a synergetic effect in combination with Temobel, an antitumor drug used in brain tumor chemotherapy (Kletskov et al., 2018).

Green Multicomponent Synthesis

Kiyani and Ghorbani (2014) highlighted a green, practical, and environmentally friendly multicomponent synthesis of 4H-chromenes and 4H-pyrans using this compound. This method stands out for its eco-friendly approach, offering advantages like short reaction times and high yields without using hazardous organic solvents (Kiyani & Ghorbani, 2014).

Role in Epigenetic Modification

The compound is implicated in significant biological processes like epigenetic modification. Tahiliani et al. (2009) found that TET1, a protein, is capable of converting 5-methylcytosine into 5-hydroxymethylcytosine, a key step in active DNA demethylation. This process plays a crucial role in genomic stability and transcription regulation (Tahiliani et al., 2009).

Apoptosis Induction

This compound has been identified as a potential apoptosis inducer. Drewe et al. (2007) discovered derivatives of this compound as inducers of apoptosis, which can be critical in cancer treatment and understanding cellular mechanisms (Drewe et al., 2007).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .

Future Directions

The future directions in the study of a compound would depend on the current state of research and the potential applications of the compound. This could include developing more efficient synthesis methods, studying the compound’s mechanism of action in more detail, or exploring new applications for the compound .

properties

IUPAC Name

5-hydroxy-2-(oxan-2-yloxymethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c12-9-5-8(15-7-10(9)13)6-16-11-3-1-2-4-14-11/h5,7,11,13H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXDUFDJJNHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=CC(=O)C(=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547403
Record name 5-Hydroxy-2-{[(oxan-2-yl)oxy]methyl}-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one

CAS RN

103893-45-4
Record name 5-Hydroxy-2-{[(oxan-2-yl)oxy]methyl}-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 56.8 g of 5-hydroxy-2-hydroxymethyl-4-pyrone (kojic acid) in 2 L of methylene chloride, 0.4 g of p-toluenesulfonic acid monohydrate was added and the mixture was stirred for 1.5 h. The reaction mixture was extracted with 3% sodium hydroxide solution twice and then the combined aqueous phase was neutralized to pH 8 with 0.5 M sodium dihydrogen phosphate. An extractive work-up (methylene chloride) follwed by recrystallization afforded 67 g (75%) of the title compound (mp 94° C.), NMR (CDCl3) 60 MHz: 4.32 (d, J=14, 1H, right hand of AB pattern), 4.61 (d, J=14, left half of AB pattern), 4.73 (broad S, 1H, acetal H), 6.60 (S, 1H, H-3), 7.86 (S, 1H, H-5) ppm; IR (CHCl3) 3430, 1640, 1600 cm-1 /UV (MeOH): 270 nm (Σ7,400).
Quantity
56.8 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To a suspension of 14.3 g of kojic acid in 57 mL of tetrahydrofuran, 11 mL of 3,4-dihydro-2H-pyran and 77 mg of p-toluenesulfonic acid monohydrate were added, and the mixture was stirred for 6 hours at room temperature. To the mixture, 1 mL of a 0.5 mol/L sodium hydroxide aqueous solution was added, and the solvent was evaporated under reduced pressure to give 26.8 g of 5-hydroxy-2-((tetrahydro-2H-pyran-2-yloxy)methyl)-4H-pyran-4-one as a light yellow solid.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one
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5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one
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5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one
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5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one
Reactant of Route 5
5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one
Reactant of Route 6
5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one

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